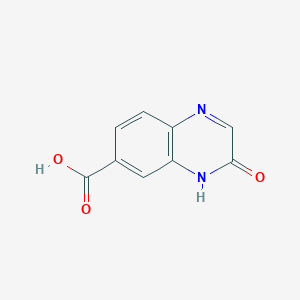

3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid

Description

Properties

IUPAC Name |

3-oxo-4H-quinoxaline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-4-10-6-2-1-5(9(13)14)3-7(6)11-8/h1-4H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEUOBVKRJATPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=O)C=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744274 | |

| Record name | 3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375069-41-2 | |

| Record name | 3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diethyl Oxalate-Mediated Cyclization

A two-step protocol involves:

- Formation of the dihydroquinoxalinedione : Reacting 4-amino-3-nitrobenzoic acid with diethyl oxalate under basic conditions generates the intermediate 3-nitro-3,4-dihydroquinoxaline-2,6-dicarboxylic acid.

- Selective reduction and oxidation : Catalytic hydrogenation reduces the nitro group to an amine, followed by oxidation with manganese dioxide to introduce the 3-oxo group.

Reaction Conditions :

Direct Cyclization with Ethyl Chlorooxoacetate

N-Methyl-1,2-phenylenediamine reacts with ethyl chlorooxoacetate in dichloromethane under inert conditions to form 1-methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid ethyl ester. Acidic hydrolysis (HCl, reflux) yields the free carboxylic acid.

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | N-Methyl-1,2-phenylenediamine |

| Reagent | Ethyl chlorooxoacetate |

| Solvent | Dichloromethane |

| Catalyst | Triethylamine |

| Yield (ester) | 78% |

| Hydrolysis Yield | 92% |

Acid-Catalyzed Mamedov Rearrangement

This method exploits the rearrangement of 2-aroyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acids to form benzimidazole-quinoxaline hybrids, which can be hydrolyzed to the target compound.

Rearrangement Mechanism

Under acidic conditions (H₂SO₄, 80°C), 2-benzoyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid undergoes a-acyl shift, forming a benzimidazole intermediate. Subsequent hydrolysis with aqueous NaOH cleaves the aroyl group, yielding this compound.

Optimized Conditions :

- Acid : Concentrated H₂SO₄

- Temperature : 80°C, 6 hours

- Hydrolysis : 2M NaOH, 60°C, 3 hours

Overall Yield : 58%.

Chloroimidate Intermediate Route

A patent-derived method involves generating a chloroimidate intermediate, which is subsequently functionalized.

Phosphorus Oxychloride-Mediated Chlorination

- Quinoxalinedione synthesis : 4-Amino-3-nitrobenzoic acid is condensed with diethyl oxalate to form the dione.

- Chlorination : Treatment with phosphorus oxychloride (POCl₃) and diisopropylethylamine in toluene produces 3-chloro-1-methylquinoxalin-2-one-6-carboxylic acid.

- Hydrolysis : The chloro group is replaced by a hydroxyl group via aqueous NaOH, yielding the 3-oxo derivative.

Critical Parameters :

| Step | Conditions | Yield |

|---|---|---|

| Dione Formation | Toluene, 110°C, 3 hours | 70% |

| Chlorination | POCl₃, DIPEA, 110°C | 65% |

| Hydrolysis | NaOH (2M), 60°C, 2 hours | 85% |

Comparative Analysis of Methods

The table below evaluates the scalability, yield, and practicality of each method:

| Method | Advantages | Limitations | Ideal Use Case |

|---|---|---|---|

| Cyclocondensation | High purity, simple reagents | Multi-step, moderate yields | Small-scale API synthesis |

| Mamedov Rearrangement | Single-pot reaction | Requires harsh acids | Structural analogs |

| Chloroimidate Route | Scalable, high yields | Toxic reagents (POCl₃) | Industrial production |

Recent Advances and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) accelerates the cyclocondensation step, reducing reaction time from 12 hours to 30 minutes while maintaining yields at 70%.

Enzymatic Hydrolysis

Lipase-catalyzed hydrolysis of ethyl esters offers a greener alternative to acidic/basic conditions, achieving 88% yield under mild conditions (pH 7, 37°C).

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dicarboxylic acid, while reduction could produce 3-hydroxy-3,4-dihydroquinoxaline-6-carboxylic acid .

Scientific Research Applications

Chemistry

3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid is primarily used as a building block in the synthesis of more complex heterocyclic compounds. Its ability to participate in electrophilic and nucleophilic reactions allows chemists to modify its structure for various applications.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor . It can interact with specific molecular targets by binding to enzyme active sites, potentially disrupting biochemical pathways involved in various diseases.

Case Study: Enzyme Inhibition

- A study demonstrated that derivatives of this compound exhibited inhibitory effects on glycogen phosphorylase, suggesting potential applications in managing diabetes and obesity .

Medicine

The compound has garnered attention for its therapeutic properties , particularly its antimicrobial and anticancer activities. Research indicates that it may inhibit tumor growth and possess antibacterial properties against certain pathogens.

Case Study: Anticancer Activity

- In vitro studies have shown that this compound derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Industrial Applications

In industrial settings, this compound is utilized in the development of novel materials and serves as a precursor for synthesizing dyes and pigments. Its unique chemical properties make it suitable for producing high-performance materials used in various applications.

Mechanism of Action

The mechanism of action of 3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid and its analogs:

Biological Activity

3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline core with a keto group at the 3-position and a carboxylic acid group at the 6-position. This unique structural arrangement contributes to its reactivity and biological activity.

This compound has been investigated for its role as an enzyme inhibitor , particularly targeting kinases involved in cancer progression. The compound can bind to the active sites of specific enzymes, disrupting their function and influencing various biochemical pathways. This mechanism is crucial for its potential therapeutic applications in oncology and other diseases .

Anticancer Properties

Research indicates that derivatives of this compound exhibit potent anticancer activity . For instance, certain synthesized derivatives have shown significant antiproliferative effects against various cancer cell lines, including HeLa and K562 cells, with IC50 values as low as 0.071 μM . These compounds also induce apoptosis and disrupt tubulin polymerization, which is critical for cancer cell division .

Enzyme Inhibition

The compound has been identified as a dual inhibitor of Pim-1 and Pim-2 kinases, which are implicated in several hematological malignancies. In vitro studies demonstrated that certain derivatives can inhibit these kinases with submicromolar IC50 values, suggesting their potential as therapeutic agents against drug-resistant tumors .

Antimicrobial Activity

Quinoxaline derivatives have also been explored for their antimicrobial properties . Some studies reported significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents . The mechanism involves disrupting bacterial cell wall integrity and interfering with essential cellular processes.

Case Studies

Q & A

Q. Optimization Strategies :

- Temperature control : Maintain nitrogen atmosphere to prevent oxidation during cyclization.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve reductive steps.

- Purification : Chromatography or recrystallization to isolate intermediates.

Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structure?

Q. Basic Research Focus

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., exact mass 193.0102 g/mol for the parent compound) .

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the quinoxaline ring (e.g., aromatic protons at δ 6.5–8.5 ppm) and the oxo group (δ 10–12 ppm for exchangeable protons) .

- ¹³C NMR : Confirms carbonyl (C=O) at ~170 ppm and aromatic carbons .

- HPLC/LC-MS : Assess purity (>95%) and detect byproducts .

Q. Methodological Insight :

- Molecular docking : Validate interactions using software like AutoDock or Schrödinger.

- SAR Studies : Modify substituents (e.g., methyl, trifluoromethyl) to balance potency and pharmacokinetics .

How can researchers address contradictory data in the compound’s biological activity across different assay systems?

Advanced Research Focus

Discrepancies may arise from assay conditions (e.g., pH, enzyme isoforms) or compound stability. Strategies include:

Standardized Assay Protocols : Use recombinant enzymes (vs. cell lysates) to control isoform-specific activity .

Metabolic Stability Tests : Incubate the compound in liver microsomes to assess degradation .

Orthogonal Assays : Compare fluorescence-based and radiometric assays to confirm activity .

Example : If a compound shows inhibition in MAGL enzymatic assays but not in cellular models, evaluate cell permeability via logP or PAMPA assays .

What are the common derivatives synthesized from this compound, and what are their applications?

Q. Basic Research Focus

- Amides : Synthesized via EDCI/HOBt-mediated coupling; used in drug discovery (e.g., MAGL inhibitors) .

- Spiro Derivatives : Introduce rigidity to improve selectivity (e.g., spiro[5.5]undecane-2-carboxylic acid derivatives) .

- Substituted Quinoxalines : Fluorine or trifluoromethyl groups enhance metabolic stability for CNS-targeted therapies .

Q. Applications :

What are the challenges in maintaining stereochemical integrity during the synthesis of benzoxazine derivatives from this compound?

Q. Advanced Research Focus

- Racemization at the 3-Oxo Group : Acidic or basic conditions may epimerize chiral centers.

- Mitigation Strategies :

Example : Enzymatic deacetylation of acetoxyethyl dihydrobenzoxazines yields enantiomerically pure (>95% ee) intermediates .

How do substitution patterns on the quinoxaline ring affect the compound’s physicochemical properties?

Q. Basic Research Focus

- Electron-Withdrawing Groups (EWGs) :

- Electron-Donating Groups (EDGs) :

- Methoxy (OCH₃) : Improves membrane penetration but may lower enzymatic binding affinity .

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Track hydrogen bonding between the 3-oxo group and catalytic serine residues .

- QM/MM Calculations : Assess transition-state stabilization in enzyme-substrate complexes .

- Free Energy Perturbation (FEP) : Predict binding affinity changes for substituent modifications .

Case Study : Docking studies for MAGL inhibitors show the 6-carboxylic acid forms salt bridges with Lys148, while the quinoxaline ring occupies a hydrophobic pocket .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.